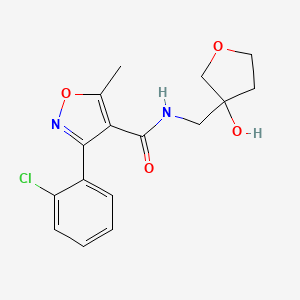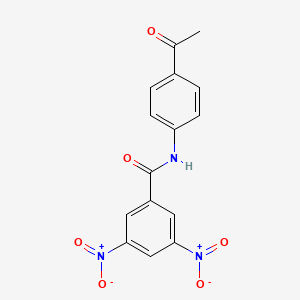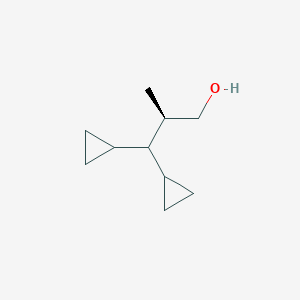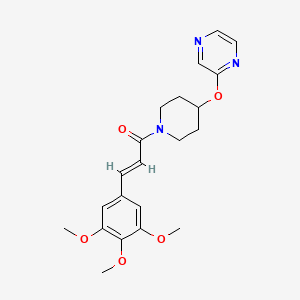
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the CF transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients. In
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic effects on CF. In vitro studies have shown that 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can improve the function of mutant CFTR proteins, leading to increased chloride secretion and improved airway surface hydration. In vivo studies using animal models of CF have also shown promising results, with improved lung function and decreased inflammation.
Wirkmechanismus
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which normally allows chloride ions to flow out of cells. By blocking this channel, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide increases the amount of chloride ions inside cells, leading to improved airway surface hydration and mucus clearance.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been shown to improve the function of mutant CFTR proteins in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration. In animal models of CF, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has also been shown to decrease inflammation and improve lung function. However, the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the CFTR protein. However, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on CF patients.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies to determine the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients.
3. Development of new 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide analogs with improved potency and specificity.
4. Investigation of the potential use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
5. Exploration of the use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in combination with other CF therapies, such as CFTR correctors and potentiators.
Conclusion:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide is a small molecule that has shown promising results for its potential therapeutic effects on CF. Further research is needed to optimize its synthesis, determine its long-term effects on CF patients, and explore its potential use in other diseases involving CFTR dysfunction.
Synthesemethoden
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can be synthesized using a multistep process involving the reaction of 3-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate, followed by acid hydrolysis and reaction with phosgene. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-6(5-16)17-10(18)7-2-8(11(13,14)15)4-9(12)3-7/h2-4,6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVJKZTUMDNSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

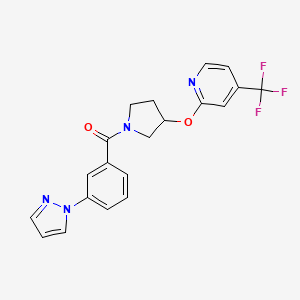
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
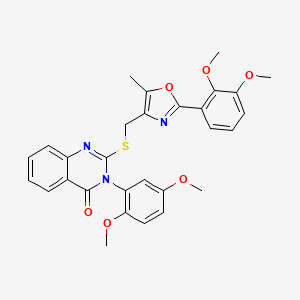
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)


![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

